molecular formula C10H20O6S2 B122170 (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane CAS No. 186204-35-3

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Cat. No.: B122170
CAS No.: 186204-35-3
M. Wt: 300.4 g/mol
InChI Key: JIHKCHWEXXZTOU-UWVGGRQHSA-N
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Mechanism of Action

Target of Action

The primary target of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is the cyclohexane molecule . The compound acts as a catalyst in the oxidation of cyclohexane, a process that is crucial in industrial chemistry .

Mode of Action

This compound interacts with its targets through a radical chain mechanism . This interaction involves the generation of cyclohexyl alkoxy radicals, which are key intermediates in the oxidation process . The compound promotes the catalytic autoxidation processes, enhancing the generation of these radicals .

Biochemical Pathways

The compound affects the biochemical pathway of cyclohexane oxidation . This pathway involves the conversion of cyclohexane into valuable chemical products such as cyclohexanone and cyclohexanol . These products are key feedstocks in the manufacture of nylon-6 and nylon-6,6 polymers .

Result of Action

The action of this compound results in the selective oxidation of cyclohexane to cyclohexanone and cyclohexanol . The selectivity to these products can be nearly 100% at a cyclohexane conversion of 18.9% . This high selectivity is beneficial in industrial applications, as it reduces the formation of unwanted byproducts.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction proceeds more efficiently under simulated solar light irradiation . Additionally, the reaction’s selectivity is higher in an acetonitrile/water mixed solvent compared to other solvents . These factors can significantly influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKCHWEXXZTOU-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291564
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139506-07-3, 186204-35-3
Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139506-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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